molecular formula C11H15N B1609045 N-(2-methylbenzyl)prop-2-en-1-amine CAS No. 243462-40-0

N-(2-methylbenzyl)prop-2-en-1-amine

Cat. No.: B1609045
CAS No.: 243462-40-0
M. Wt: 161.24 g/mol
InChI Key: RRLCEGMVQMHCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-methylbenzyl)prop-2-en-1-amine” is a chemical compound with the molecular formula C11H15N . It is also known as allylamine .


Synthesis Analysis

The synthesis of “this compound” can be achieved through amination (arylation) of aromatic aldehydes . This process involves the use of 2-amino-2-phenylpropanoate salts as the amine source, and the reaction occurs under mild conditions to produce a variety of arylmethylamines . Another method involves the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .


Molecular Structure Analysis

“this compound” contains a total of 27 bonds; 12 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 161.24 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Neuroprotective and Neurogenic Properties

A study has identified a new family of melatonin-N,N-dibenzyl(N-methyl)amine hybrids exhibiting neurogenic, antioxidant, cholinergic, and neuroprotective properties. These hybrids promote the maturation of neural stem cells into a neuronal phenotype, protect neural cells against mitochondrial oxidative stress, and inhibit human acetylcholinesterase, which could potentially contribute to the research of innovative drugs for Alzheimer's disease (López-Iglesias et al., 2014).

Polymerization Catalysts

Research into zirconium complexes of amine-bis(phenolate) ligands has shown that these complexes can act as catalysts in the polymerization of 1-hexene. Structural variations in these complexes have a significant impact on their catalytic performance, demonstrating a unique structure-reactivity relationship that could be beneficial in developing new polymer materials (Tshuva et al., 2001).

CO2 Utilization

Amines have been identified as key components in the catalytic N-formylation and N-methylation using CO2 as the carbon source, offering a sustainable method for synthesizing valuable compounds for pharmaceuticals and natural products. This indicates the role of amine derivatives in green chemistry applications (Das et al., 2016).

Deracemization of Cyclic Secondary Amines

The directed evolution of an amine oxidase for the preparative deracemization of cyclic secondary amines presents a method for producing enantiomerically pure compounds. This is particularly valuable in the pharmaceutical industry, where the purity of chiral amines can significantly impact the efficacy and safety of drug formulations (Carr et al., 2005).

Corrosion Inhibition

Amine derivative compounds have been synthesized and shown to effectively inhibit corrosion on mild steel in HCl medium. This application is critical in industries where metal preservation and longevity are of utmost importance (Boughoues et al., 2020).

Chemical Synthesis and Modification

The utility of amines in chemical synthesis, including N-formylation and N-methylation reactions using environmentally benign conditions, underscores their importance in the preparation of various organic compounds. This area of research highlights the versatility and utility of amines in organic synthesis (Bobbink et al., 2017).

Safety and Hazards

The compound is classified as Eye Dam. 1 - Skin Corr. 1C according to the hazard classifications . Precautionary statements include P260 - P280 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 - P363 .

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-3-8-12-9-11-7-5-4-6-10(11)2/h3-7,12H,1,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLCEGMVQMHCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405946
Record name N-(2-methylbenzyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243462-40-0
Record name 2-Methyl-N-2-propen-1-ylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243462-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-methylbenzyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methylbenzyl)prop-2-en-1-amine
Reactant of Route 2
Reactant of Route 2
N-(2-methylbenzyl)prop-2-en-1-amine
Reactant of Route 3
Reactant of Route 3
N-(2-methylbenzyl)prop-2-en-1-amine
Reactant of Route 4
Reactant of Route 4
N-(2-methylbenzyl)prop-2-en-1-amine
Reactant of Route 5
Reactant of Route 5
N-(2-methylbenzyl)prop-2-en-1-amine
Reactant of Route 6
Reactant of Route 6
N-(2-methylbenzyl)prop-2-en-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.